molecular formula C5H5FN2S B1439256 5-Fluoro-2-(methylthio)pyrimidine CAS No. 6090-37-5

5-Fluoro-2-(methylthio)pyrimidine

Cat. No.: B1439256
CAS No.: 6090-37-5
M. Wt: 144.17 g/mol
InChI Key: WEAVCBHOSOOGMZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylthio)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a fluorine atom at the 5-position and a methylthio group at the 2-position.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(methylthio)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with thymidylate synthase, an enzyme involved in DNA synthesis. The compound inhibits thymidylate synthase, leading to a decrease in thymidine production, which is essential for DNA replication and repair . Additionally, this compound has been shown to interact with RNA modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, affecting RNA processing and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms . This disruption leads to cell cycle arrest and programmed cell death, making this compound a potential anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a crucial step in DNA synthesis . Additionally, the compound’s interaction with RNA modifying enzymes leads to alterations in RNA structure and function, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA synthesis and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites . The compound also affects metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production . These metabolic changes contribute to its cytotoxic effects and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, it can accumulate in the nucleus, where it exerts its effects on DNA and RNA synthesis . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . This localization is essential for its role in inhibiting DNA synthesis and inducing cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with a fluorinating agent and a methylthiolating agent under controlled conditions .

Industrial Production Methods: Industrial production of 5-Fluoro-2-(methylthio)pyrimidine may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-2-(methylthio)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2-(methylthio)pyrimidine is unique due to the combination of the fluorine and methylthio substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the methylthio group influences its solubility and metabolic profile .

Properties

IUPAC Name

5-fluoro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAVCBHOSOOGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664001
Record name 5-Fluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6090-37-5
Record name 5-Fluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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